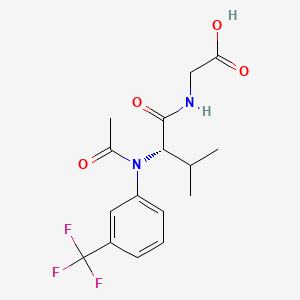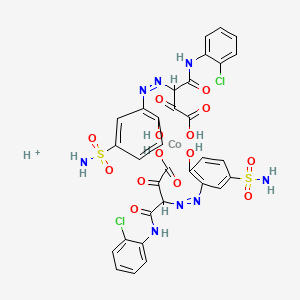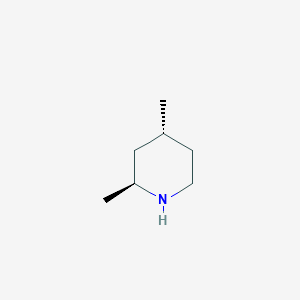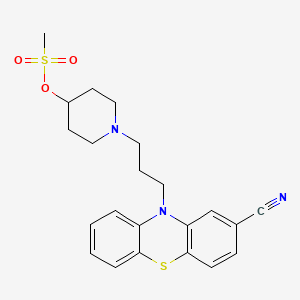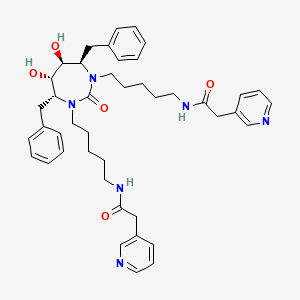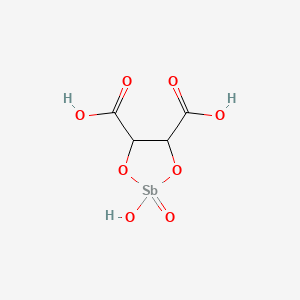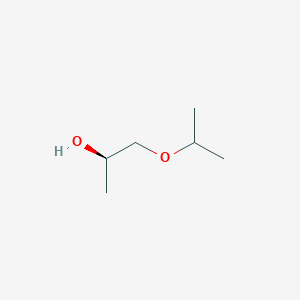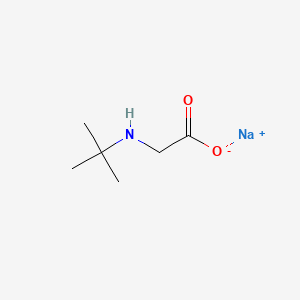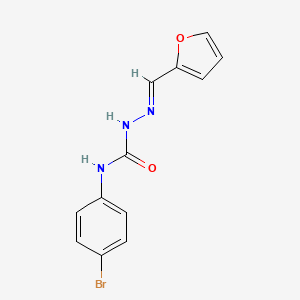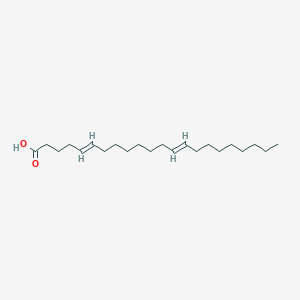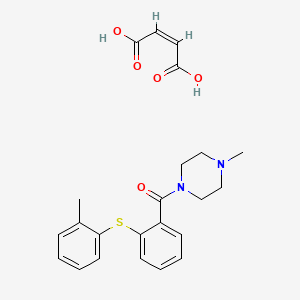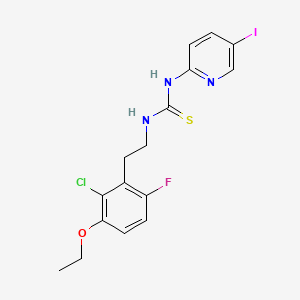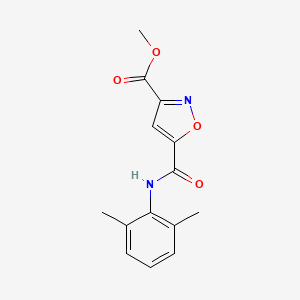
1-(2-(2-Butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl)-1H-imidazole nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-Butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl)-1H-imidazole nitrate is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl)-1H-imidazole nitrate typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorophenyl derivatives and imidazole. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(2-Butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl)-1H-imidazole nitrate can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-(2-Butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl)-1H-imidazole nitrate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-(2-Butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl)-1H-imidazole
- 1-(2-(2-Butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl)-1H-imidazole hydrochloride
Uniqueness
1-(2-(2-Butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl)-1H-imidazole nitrate is unique due to its specific nitrate group, which may impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
83621-08-3 |
|---|---|
Molekularformel |
C17H21Cl2N3O5 |
Molekulargewicht |
418.3 g/mol |
IUPAC-Name |
1-[(Z)-2-(2-butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl]imidazole;nitric acid |
InChI |
InChI=1S/C17H20Cl2N2O2.HNO3/c1-2-3-8-22-9-10-23-17(12-21-7-6-20-13-21)15-5-4-14(18)11-16(15)19;2-1(3)4/h4-7,11-13H,2-3,8-10H2,1H3;(H,2,3,4)/b17-12-; |
InChI-Schlüssel |
HDYMYODDCXLSHF-HBPAQXCTSA-N |
Isomerische SMILES |
CCCCOCCO/C(=C\N1C=CN=C1)/C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-] |
Kanonische SMILES |
CCCCOCCOC(=CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


